4-(4-Formyl-2-pyrimidinyl)phenyl benzenecarboxylate
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Overview
Description
4-(4-Formyl-2-pyrimidinyl)phenyl benzenecarboxylate is a chemical compound with the molecular formula C18H12N2O3 and a molecular weight of 304.3 g/mol It is characterized by the presence of a formyl group attached to a pyrimidine ring, which is further connected to a phenyl benzenecarboxylate moiety
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The compound has been classified with the signal word “Warning” and hazard codes H302, H312, H332 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formyl-2-pyrimidinyl)phenyl benzenecarboxylate typically involves the reaction of 4-formyl-2-pyrimidinecarboxaldehyde with phenyl benzenecarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Formyl-2-pyrimidinyl)phenyl benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 4-(4-Carboxy-2-pyrimidinyl)phenyl benzenecarboxylate.
Reduction: 4-(4-Hydroxymethyl-2-pyrimidinyl)phenyl benzenecarboxylate.
Substitution: 4-(4-Nitro-2-pyrimidinyl)phenyl benzenecarboxylate (nitration), 4-(4-Bromo-2-pyrimidinyl)phenyl benzenecarboxylate (bromination).
Mechanism of Action
The mechanism of action of 4-(4-Formyl-2-pyrimidinyl)phenyl benzenecarboxylate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The pyrimidine ring may also interact with nucleic acids, affecting DNA or RNA function .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Carboxy-2-pyrimidinyl)phenyl benzenecarboxylate
- 4-(4-Hydroxymethyl-2-pyrimidinyl)phenyl benzenecarboxylate
- 4-(4-Nitro-2-pyrimidinyl)phenyl benzenecarboxylate
- 4-(4-Bromo-2-pyrimidinyl)phenyl benzenecarboxylate
Uniqueness
4-(4-Formyl-2-pyrimidinyl)phenyl benzenecarboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. This compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
IUPAC Name |
[4-(4-formylpyrimidin-2-yl)phenyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c21-12-15-10-11-19-17(20-15)13-6-8-16(9-7-13)23-18(22)14-4-2-1-3-5-14/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKJBWNVKBSWBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=NC=CC(=N3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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